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Compound of Interest

Compound Name: N-(4-Methoxyphenyl)acrylamide
CAS No.: 7766-37-2
Cat. No.: B1266421
Get Quote
. J

Executive Summary

This technical guide provides a comprehensive spectral characterization of N-(4-
Methoxyphenyl)acrylamide (also known as 4-methoxyacrylanilide), a critical monomer used
in the synthesis of thermo-responsive polymers and hydrogels. This document details the
structural elucidation using Nuclear Magnetic Resonance (

H and

C NMR) and Infrared (IR) spectroscopy.[1][2][3] It is designed for researchers requiring
authoritative reference data for structural validation and impurity profiling during drug
development and polymer synthesis.

Chemical Profile & Structural Context[1][2][3][4][5]
[6][7]1[8][°][10][11][12]

N-(4-Methoxyphenyl)acrylamide (

) consists of an electron-rich p-anisidine moiety coupled to an electron-deficient acryloyl group.
This "push-pull” electronic structure significantly influences its spectral fingerprint, particularly
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the chemical shifts of the vinyl protons and the vibrational frequency of the amide carbonyl.
Key Structural Features:
o Acryloyl Group (
): Reactive center for polymerization; distinct AMX spin system in NMR.
o Amide Linkage (
): Provides hydrogen bonding capability; characteristic Amide 1I/1l bands in IR.
o Methoxy Group (

): Strong electron-donating group (EDG) affecting aromatic ring electron density.

Experimental Methodology

To ensure reproducibility and spectral integrity, the following protocols are recommended for
sample preparation.

Sample Preparation Protocol
e NMR Spectroscopy:

o Solvent: Dimethyl sulfoxide-

(DMSO-

) is preferred over

due to the compound's polarity and potential hydrogen bonding. DMSO-
prevents aggregation-induced line broadening.

o Concentration: 10-15 mg in 0.6 mL solvent.
o Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO-

quintet at 2.50 ppm).
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* IR Spectroscopy:

o Technique: Attenuated Total Reflectance (ATR) on neat solid is standard. For higher
resolution of the Amide | region, a KBr pellet (1 mg sample in 100 mg KBr) is
recommended to eliminate contact pressure artifacts.

Characterization Workflow

The following diagram outlines the logical flow for validating the compound's structure and
purity.
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Figure 1: Step-by-step spectral validation workflow for N-(4-Methoxyphenyl)acrylamide.

Infrared (IR) Spectroscopy Analysis[1][2][3][10][13]
[14]
The IR spectrum of N-(4-Methoxyphenyl)acrylamide is dominated by the amide resonance

and the aromatic ether linkage.

Key Vibrational Assignments

The following table summarizes the diagnostic bands. Note the potential overlap between the
C=C stretch and the Amide | band, which is characteristic of acrylamides.
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Frequency (cm

Functional Group Intensity Mode Description
)
N-H stretching (H-
Amide N-H 3250 - 3300 Medium, Sharp bonded). Free NH
appears >3400.[4]
. Aromatic C-H
C-H (Aromatic) 3000 - 3100 Weak )
stretching.
C=0 stretching.
Amide | (C=0) 1650 — 1660 Strong Conjugation with C=C
lowers frequency.
Vinyl C=C stretch.
C=C (Vinyl) 1620 — 1630 Medium Often appears as a
shoulder to Amide I.
] N-H bending coupled
Amide Il 1530 — 1550 Strong ) )
with C-N stretching.
o C=C ring skeletal
Aromatic Ring 1510, 1600 Strong ] ]
vibrations.
Asymmetric C-O-C
Ether (Ar-O-C) 1230 — 1250 Strong )
stretching (Ar-O).
) Symmetric C-O-C
Ether (O-CH3) 1030 — 1040 Medium )
stretching (O-Alkyl).
] ) Out-of-plane (OOP)
Vinyl =C-H 960 — 990 Medium

bending (trans).

Interpretation Logic

e Amide Region: The presence of both Amide | (1655 cm

) and Amide Il (1540 cm

) confirms the secondary amide structure.
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e Conjugation Check: The C=0 stretch is lower than a non-conjugated amide (typically ~1680
cm

) due to conjugation with the vinyl group and the aromatic ring.

 Purity Indicator: A broad band appearing near 3400 cm

(O-H stretch) suggests hydrolysis to acrylic acid or the presence of wet solvent.

Nuclear Magnetic Resonance (NMR) Analysis[1][2]
[3][71[10][13][14][15][16][17]

NMR provides the definitive proof of structure. The acryloyl protons form a characteristic AMX
(or ABC) spin system, while the aromatic protons form an AA'BB' system due to the para-

substitution.
Proton Shift ( o _ Coupling (
Assi " Multiplicity Integration
ssighmen
9 , ppm) , Hz)
Amide NH 10.05 Singlet (br) 1H -
Ar-H (orthoto N)  7.58 Doublet 2H (AABB)
Ar-H (orthoto O)  6.90 Doublet 2H (AA'BB))
Vinyl
6.38 dd 1H
(Methine)
Vinyl
6.22 dd 1H
(Trans)
Vinyl
571 dd 1H
(Cis)
Methoxy (- ]
3.73 Singlet 3H -
OCH3)
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Detailed Mechanistic Insight:

e Vinyl Region (5.7 - 6.4 ppm): The acryloyl group displays a classic pattern. The proton on the
carbonyl side (

) is deshielded by the anisotropy of the C=0 bond. The terminal protons split into two
doublets of doublets.

o (trans to carbonyl) typically resonates downfield of

(cis to carbonyl).

o Aromatic Region: The large chemical shift difference between the two aromatic doublets
(7.58 vs 6.90 ppm) is caused by the opposing electronic effects: the amide nitrogen is weakly
donating (but the carbonyl withdraws), while the methoxy oxygen is strongly donating by
resonance, shielding the protons ortho to it (6.90 ppm).

C NMR Spectroscopy (DMSO-, 100 MHz)

Shift (
Carbon Environment Structural Assignment
» PpmM)
Carbonyl (C=0) 163.1 Amide Carbonyl
Quaternary Aromatic (attached
Ar-C (C-O) 155.8
to OMe)
Quaternary Aromatic (attached
Ar-C (C-N) 132.5
to N)
Vinyl (-CH=) 1318 -Carbon of acrylamide
Vinyl (=CH2) Ly -Carbon of acrylamide
Ar-C (CH) 120.9 Aromatic CH (ortho to N)
Ar-C (CH) 114.2 Aromatic CH (ortho to O)
Methoxy (-OCH3) 55.6 Methoxy Carbon
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Structural Assignment Logic Tree

The following diagram illustrates how to deduce the structure from the raw splitting patterns.
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Figure 2: Structural elucidation logic based on proton splitting patterns.

Quality Control & Impurity Profiling

In drug development and polymer science, purity is paramount. The following impurities are
common for this compound:

e Homopolymerization:

o Detection: Disappearance of sharp vinyl signals (5.7-6.4 ppm) and broadening of all
peaks. Appearance of broad aliphatic signals at 1.5-2.5 ppm (polymer backbone).

e Hydrolysis (Acrylic Acid + Anisidine):

o Detection: Appearance of a broad OH singlet >11 ppm (Acid) and shifting of aromatic
protons due to the free amine generation.
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Residual Reactants (Acryloyl Chloride):

o Detection: Acryloyl chloride is highly reactive and usually hydrolyzed, but residual acid will
shift the pH and potentially the chemical shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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